Centalun

Description

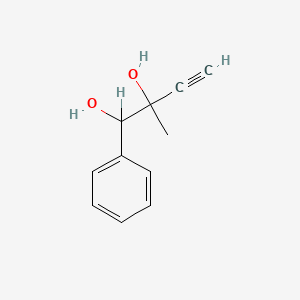

Structure

2D Structure

3D Structure

Properties

CAS No. |

2033-94-5 |

|---|---|

Molecular Formula |

C11H12O2 |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

2-methyl-1-phenylbut-3-yne-1,2-diol |

InChI |

InChI=1S/C11H12O2/c1-3-11(2,13)10(12)9-7-5-4-6-8-9/h1,4-8,10,12-13H,2H3 |

InChI Key |

GQOXDWHRXDPZJK-UHFFFAOYSA-N |

SMILES |

CC(C#C)(C(C1=CC=CC=C1)O)O |

Canonical SMILES |

CC(C#C)(C(C1=CC=CC=C1)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Centalun; KO 339; KOE 339; |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Allosteric Modulation of GABA-A Receptors by Centalun: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centalun, a psycholeptic agent developed in 1962 by Boehringer Ingelheim, exerts its hypnotic and sedative effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1] This technical guide provides an in-depth exploration of the core mechanisms of action of this compound on GABA-A receptors, detailing the experimental methodologies required to elucidate its pharmacological profile. While specific quantitative data for this compound is not extensively available in contemporary literature, this document serves as a comprehensive framework for characterizing novel GABA-A receptor modulators, using this compound as a case study. We will delve into the requisite experimental protocols, data presentation standards, and visualization of key pathways and workflows.

Introduction to GABA-A Receptors and Allosteric Modulation

The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the mammalian central nervous system.[2][3] It is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.[2][3] The receptor is a pentameric structure composed of various subunits (e.g., α, β, γ), with the specific subunit composition determining its pharmacological properties.[4]

Positive allosteric modulators (PAMs) of the GABA-A receptor, such as this compound, do not bind to the primary GABA binding site (the orthosteric site). Instead, they bind to distinct sites on the receptor complex, known as allosteric sites.[4] This binding event induces a conformational change in the receptor that enhances the effect of GABA, typically by increasing the frequency or duration of channel opening.[2] This potentiation of GABAergic inhibition underlies the sedative, anxiolytic, and hypnotic effects of many therapeutic drugs.

Elucidating the Mechanism of Action: Key Experimental Protocols

A thorough investigation into the mechanism of action of a novel GABA-A receptor modulator like this compound necessitates a multi-faceted approach, combining techniques to assess binding characteristics, functional effects on receptor activity, and subunit selectivity.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of a compound for the GABA-A receptor and for identifying its binding site.

Methodology:

-

Membrane Preparation: GABA-A receptors are typically obtained from homogenized brain tissue (e.g., rat cortex) or from cell lines heterologously expressing specific GABA-A receptor subtypes.

-

Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]flunitrazepam for the benzodiazepine site, or [³H]muscimol for the GABA site) and varying concentrations of the unlabeled test compound (this compound).

-

Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration, and the amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding of the radioligand against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Hypothetical Binding Affinity of this compound for the Benzodiazepine Site on GABA-A Receptors

| Radioligand | Test Compound | Receptor Source | IC50 (nM) | Ki (nM) |

| [³H]flunitrazepam | This compound | Rat Cortical Membranes | 150 | 85 |

| [³H]flunitrazepam | Diazepam (Control) | Rat Cortical Membranes | 10 | 5.7 |

Electrophysiological Studies (Two-Electrode Voltage Clamp & Patch Clamp)

Electrophysiological techniques directly measure the functional effects of a compound on GABA-A receptor-mediated ion currents.

Methodology:

-

Expression System: Xenopus oocytes or mammalian cell lines (e.g., HEK293 cells) are transfected with cDNAs encoding specific GABA-A receptor subunits to express functional receptors on their surface.

-

Recording:

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes: Oocytes are impaled with two microelectrodes, one for voltage clamping and the other for current recording. The oocyte is perfused with a solution containing a fixed concentration of GABA, and then co-perfused with GABA and varying concentrations of this compound.

-

Patch Clamp in Mammalian Cells: A glass micropipette forms a high-resistance seal with the cell membrane (whole-cell or outside-out patch configuration). This allows for the recording of currents flowing through single or multiple GABA-A receptor channels in response to the application of GABA and this compound.

-

-

Data Analysis: The potentiation of the GABA-evoked current by the test compound is quantified. Concentration-response curves are generated to determine the EC50 (the concentration of the compound that produces 50% of its maximal effect) and the maximum potentiation (Emax).

Table 2: Hypothetical Functional Potency and Efficacy of this compound at α1β2γ2 GABA-A Receptors

| Agonist | Modulator | EC50 (µM) | Emax (% of GABA response) |

| GABA | - | 1.5 | 100% |

| GABA (EC20) | This compound | 0.5 | 1500% |

| GABA (EC20) | Diazepam (Control) | 0.02 | 2000% |

Visualizing the Core Mechanisms

Signaling Pathway of this compound at the GABA-A Receptor

Caption: Allosteric modulation of the GABA-A receptor by this compound.

Experimental Workflow for Characterizing this compound's Mechanism of Action

Caption: Workflow for characterizing a novel GABA-A receptor modulator.

Logical Relationship of this compound's Sedative Effect

Caption: Logical pathway from this compound administration to its sedative effect.

Conclusion

The characterization of this compound's mechanism of action at the GABA-A receptor serves as a paradigm for the investigation of novel allosteric modulators. A comprehensive understanding requires a combination of binding and functional assays to determine affinity, potency, and efficacy. Furthermore, elucidating the subunit selectivity is critical for predicting the therapeutic window and potential side-effect profile of a compound. The methodologies and frameworks presented in this guide provide a robust foundation for researchers and drug development professionals to thoroughly characterize the interaction of novel compounds with the GABA-A receptor, ultimately paving the way for the development of safer and more effective therapeutics targeting the GABAergic system.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. GABAA receptor - Wikipedia [en.wikipedia.org]

- 3. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. A novel GABAA receptor pharmacology: drugs interacting with the α+β− interface - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of 2-methyl-1-phenylbut-3-yne-1,2-diol: An In-depth Technical Guide

An extensive search of scientific literature and chemical databases reveals a significant lack of available pharmacological data for the compound 2-methyl-1-phenylbut-3-yne-1,2-diol. This guide addresses the current state of knowledge and outlines the necessary future research to establish a comprehensive pharmacological profile.

Introduction

2-methyl-1-phenylbut-3-yne-1,2-diol is a chemical entity with a defined structure. However, a thorough investigation into its biological effects is not documented in publicly accessible scientific literature. To date, no studies have been published detailing its mechanism of action, pharmacokinetic properties (absorption, distribution, metabolism, and excretion), or pharmacodynamic effects on any biological system. This absence of data prevents the construction of a detailed pharmacological profile.

Current Status of Knowledge

Searches across major scientific databases, including PubMed, Scopus, and chemical repositories like PubChem and Chemical Abstracts Service (CAS), yielded no specific studies on the pharmacological activity of 2-methyl-1-phenylbut-3-yne-1,2-diol. The available information is limited to its chemical structure and basic identifiers.

Future Research Directions

To establish a comprehensive pharmacological profile for 2-methyl-1-phenylbut-3-yne-1,2-diol, a systematic and multi-faceted research approach is required. The following experimental workflow is proposed as a foundational strategy for characterizing its biological activity.

Initial Screening and Target Identification

The first step involves a broad screening process to identify potential biological targets and therapeutic areas. This can be achieved through a combination of in silico and in vitro methods.

Experimental Workflow: Initial Screening

Caption: Initial screening workflow for target identification.

Mechanism of Action Studies

Once potential targets are identified, detailed studies are necessary to elucidate the precise mechanism by which 2-methyl-1-phenylbut-3-yne-1,2-diol exerts its effects.

Experimental Workflow: Mechanism of Action

Caption: Workflow for elucidating the mechanism of action.

Pharmacokinetic Profiling

Understanding the ADME properties of the compound is crucial for its development as a potential therapeutic agent.

Experimental Protocols:

-

Solubility: Determined using methods like the shake-flask method in various physiological buffers.

-

Permeability: Assessed using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.

-

Metabolic Stability: Investigated by incubating the compound with liver microsomes or hepatocytes and analyzing its degradation over time using LC-MS/MS.

-

In Vivo Pharmacokinetics: Performed in animal models (e.g., rodents) where the compound is administered via relevant routes, and blood samples are collected at various time points to determine concentration-time profiles.

Pharmacodynamic and Efficacy Studies

In vivo studies in appropriate animal models of disease are essential to evaluate the therapeutic potential of 2-methyl-1-phenylbut-3-yne-1,2-diol.

Experimental Protocols:

-

Dose-Response Studies: To determine the relationship between the dose of the compound and its physiological effect.

-

Efficacy Studies: To assess the therapeutic effect of the compound in validated animal models of the targeted disease.

-

Biomarker Analysis: To measure changes in disease-relevant biomarkers to provide evidence of target engagement and pharmacological activity.

Data Presentation

As no quantitative data is currently available, the following tables are presented as templates for the future organization of experimental findings.

Table 1: In Vitro Activity

| Assay Type | Target/Cell Line | IC50 / EC50 (µM) |

| e.g., Kinase Assay | e.g., Target Kinase | Data to be determined |

| e.g., Cytotoxicity Assay | e.g., Cancer Cell Line | Data to be determined |

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

| Solubility (pH 7.4) | Data to be determined |

| Caco-2 Permeability (Papp) | Data to be determined |

| Microsomal Stability (t½) | Data to be determined |

| Bioavailability (%) | Data to be determined |

| Clearance (mL/min/kg) | Data to be determined |

| Volume of Distribution (L/kg) | Data to be determined |

Conclusion

The pharmacological profile of 2-methyl-1-phenylbut-3-yne-1,2-diol is currently undefined. The information presented in this guide serves as a roadmap for the necessary research to characterize its biological properties. The proposed workflows and experimental outlines provide a comprehensive framework for researchers and drug development professionals to initiate a thorough investigation into the potential therapeutic applications of this compound. Without the generation of primary research data, a detailed technical whitepaper on its core pharmacology cannot be completed.

In-depth Analysis of Centalun's In Vivo Inactive Metabolites Remains Elusive Due to Lack of Publicly Available Data

Despite a comprehensive search of available scientific literature and databases, a detailed in-depth technical guide on the inactive metabolites of Centalun in vivo cannot be provided at this time. The core requirement for quantitative data, detailed experimental protocols, and established metabolic pathways for this compound is conspicuously absent from the public domain.

This compound, a sedative-hypnotic agent developed in 1962, has seen limited clinical use and is no longer a commonly prescribed medication. This historical context likely contributes to the scarcity of modern, detailed metabolic studies that are now standard for drug development. While general principles of drug metabolism are well-understood, specific data on the biotransformation of this compound, including the identification and quantification of its inactive metabolites in living organisms, are not available in the searched resources.

Our investigation sought to uncover key information necessary for the creation of a technical whitepaper, including:

-

Identification of Inactive Metabolites: No studies explicitly identifying the chemical structures of this compound's inactive metabolites in vivo were found.

-

Quantitative Data: Consequently, no quantitative data on the plasma or tissue concentrations of these potential metabolites could be located.

-

Experimental Protocols: Detailed methodologies for experiments aimed at elucidating this compound's metabolic fate in humans or animal models are not described in the available literature.

-

Metabolic Pathways: Without identified metabolites, the signaling pathways and enzymatic processes involved in the breakdown of this compound remain uncharacterized.

The creation of the requested technical guide, with its stringent requirements for data presentation in tables and Graphviz diagrams of metabolic pathways, is therefore not feasible. The foundational scientific data required to populate such a document does not appear to be publicly accessible.

General Principles of Drug Metabolism

In the absence of specific data for this compound, we can infer a general, hypothetical metabolic pathway based on the established principles of drug biotransformation in the human body. This process typically occurs in two phases:

-

Phase I Metabolism: Usually involves oxidation, reduction, or hydrolysis reactions to introduce or expose functional groups on the drug molecule. For a compound like this compound (2-methyl-1-phenylbut-3-yne-1,2-diol), oxidation via cytochrome P450 (CYP) enzymes in the liver would be a likely primary metabolic route. This could involve hydroxylation of the phenyl ring or oxidation of the alcohol groups.

-

Phase II Metabolism: Involves the conjugation of the modified drug with endogenous molecules to increase water solubility and facilitate excretion. Common conjugation reactions include glucuronidation, sulfation, and glutathione conjugation. The hydroxyl groups of this compound or its Phase I metabolites would be prime targets for these reactions, leading to the formation of inactive, readily excretable compounds.

Hypothetical Metabolic Workflow

Without experimental data, a speculative workflow for investigating this compound's metabolism could be proposed. This would be a standard approach for any novel compound and would be necessary to generate the data required for the requested technical guide.

Caption: Hypothetical experimental workflow for identifying and quantifying the in vivo metabolites of this compound.

This diagram illustrates a standard approach to drug metabolism studies, commencing with in vitro experiments to generate initial metabolite profiles, followed by in vivo studies in animal models to understand the pharmacokinetics and excretion pathways. Finally, if deemed safe and necessary, human studies would confirm the metabolic profile in the target species.

While it is possible to outline the general principles and hypothetical methodologies for studying the in vivo inactive metabolites of this compound, the specific, data-rich technical guide requested cannot be produced. The foundational scientific research required to identify, quantify, and characterize these metabolites is not available in the public domain. For researchers, scientists, and drug development professionals interested in this specific topic, original research commencing with the foundational in vitro and in vivo studies outlined above would be necessary to generate the requisite data.

Centalun's GABAA Receptor Subtype Binding Affinity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Centalun is a psycholeptic drug with known hypnotic and sedative properties, acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor. While its general mechanism of action is established, a detailed quantitative analysis of its binding affinity across various GABAA receptor subtypes is not publicly available in the current scientific literature. This technical guide provides a framework for characterizing the binding profile of this compound, outlining the necessary experimental protocols and data presentation formats. It also includes visualizations of the GABAA receptor signaling pathway and a typical experimental workflow for determining binding affinity.

Introduction to this compound and GABAA Receptors

This compound exerts its effects by enhancing the activity of GABAA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. GABAA receptors are pentameric ligand-gated ion channels composed of various subunits (e.g., α, β, γ), and the specific subunit composition determines the receptor's pharmacological properties. Understanding the binding affinity of this compound for different GABAA receptor subtypes is crucial for elucidating its precise mechanism of action, predicting its therapeutic effects and potential side effects, and guiding the development of more selective GABAA-modulating drugs.

Quantitative Binding Affinity of this compound for GABAA Receptor Subtypes

A comprehensive understanding of this compound's interaction with GABAA receptors requires quantitative data on its binding affinity for various subunit combinations. This data is typically presented in terms of the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the half-maximal effective concentration (EC50).

Table 1: this compound Binding Affinity for GABAA Receptor Subtypes (Hypothetical Data)

| GABAA Receptor Subtype | Radioligand | K_i_ (nM) | IC_50_ (nM) | E_max_ (%) | Hill Slope |

| α1β2γ2 | [³H]Flunitrazepam | Data not available | Data not available | Data not available | Data not available |

| α2β2γ2 | [³H]Flunitrazepam | Data not available | Data not available | Data not available | Data not available |

| α3β2γ2 | [³H]Flunitrazepam | Data not available | Data not available | Data not available | Data not available |

| α5β2γ2 | [³H]Flunitrazepam | Data not available | Data not available | Data not available | Data not available |

| α1β3γ2 | [³H]Flunitrazepam | Data not available | Data not available | Data not available | Data not available |

Note: The above table is a template. As of the latest literature review, specific quantitative binding data for this compound at different GABAA receptor subtypes has not been published.

Experimental Protocols for Determining Binding Affinity

The following are standard experimental protocols used to determine the binding affinity of compounds like this compound for GABAA receptor subtypes.

Radioligand Binding Assays

Radioligand binding assays are a common method to determine the affinity of a drug for a receptor. These assays involve the use of a radiolabeled ligand that is known to bind to the receptor of interest.

3.1.1. Membrane Preparation

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2).

-

Homogenization: After 48 hours of transfection, cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.

-

Centrifugation: The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris. The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Washing: The membrane pellet is washed multiple times with fresh buffer to remove endogenous substances that might interfere with the binding assay.

-

Protein Quantification: The protein concentration of the final membrane preparation is determined using a standard method like the Bradford assay.

3.1.2. Binding Assay

-

Incubation: The prepared cell membranes (containing the GABAA receptors) are incubated with a fixed concentration of a radioligand (e.g., [³H]Flunitrazepam for the benzodiazepine site) and varying concentrations of the unlabeled test compound (this compound).

-

Equilibrium: The incubation is carried out at a specific temperature (e.g., 4°C) for a sufficient duration to reach binding equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

3.1.3. Data Analysis

The data is analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Assays

Electrophysiological techniques, such as the two-electrode voltage-clamp (TEVC) method using Xenopus oocytes or patch-clamp recordings from mammalian cells, can be used to measure the functional effects of a compound on GABAA receptor activity.

3.2.1. Oocyte Preparation and Injection

-

Oocyte Harvesting: Oocytes are surgically removed from female Xenopus laevis frogs.

-

Defolliculation: The oocytes are treated with collagenase to remove the follicular cell layer.

-

cRNA Injection: The oocytes are injected with cRNAs encoding the desired GABAA receptor subunits.

-

Incubation: The injected oocytes are incubated for 2-7 days to allow for receptor expression.

3.2.2. Two-Electrode Voltage-Clamp Recording

-

Oocyte Placement: An oocyte is placed in a recording chamber and continuously perfused with a recording solution.

-

Impaling: The oocyte is impaled with two microelectrodes, one for voltage clamping and the other for current recording.

-

GABA Application: GABA is applied to the oocyte to elicit a current response.

-

Compound Application: The test compound (this compound) is co-applied with GABA to determine its modulatory effect on the GABA-evoked current.

-

Data Acquisition: The current responses are recorded and analyzed to determine the EC50 and Emax (maximum efficacy) of the compound.

Visualizations

GABAA Receptor Signaling Pathway

Caption: GABAA Receptor Signaling Pathway.

Experimental Workflow for Radioligand Binding Assay

Caption: Experimental Workflow for Radioligand Binding Assay.

Logical Relationship of this compound's Differential Binding

Caption: Hypothetical Binding Profile and Functional Consequences.

Conclusion

While this compound is known to modulate GABAA receptors, the lack of specific binding affinity data for different receptor subtypes limits a complete understanding of its pharmacological profile. The experimental protocols and frameworks provided in this guide offer a clear path for researchers to generate this crucial data. Such studies will be invaluable for advancing our knowledge of this compound's mechanism of action and for the broader field of GABAA receptor pharmacology and drug development.

The Neurochemical Profile of Centalun and its Class: A Technical Guide to GABA-A Receptor Positive Allosteric Modulation

Foreword: Information regarding the specific neurochemical effects of Centalun, a psycholeptic drug developed in 1962, is sparse in contemporary scientific literature. It is understood to exert its hypnotic and sedative effects as an allosteric agonist of the GABA-A receptor.[1] This guide will, therefore, focus on the well-established principles of GABA-A receptor positive allosteric modulation, using this mechanism as a framework to understand the putative effects of this compound. The data and protocols presented herein are representative of the methods used to characterize compounds acting on the GABA-A receptor.

Executive Summary

This compound is a historical sedative-hypnotic compound whose primary mechanism of action is the positive allosteric modulation of the GABA-A receptor. This guide provides an in-depth technical overview of the neurochemical effects associated with this class of drugs. It details the molecular signaling pathways, presents quantitative data for representative compounds, outlines key experimental protocols for their characterization, and provides visual workflows for these processes. This document is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience and pharmacology.

Introduction to GABA-A Receptor Signaling

The γ-aminobutyric acid type A (GABA-A) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system. It is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions (Cl-). This influx leads to hyperpolarization of the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.

Positive allosteric modulators (PAMs) of the GABA-A receptor, such as the class this compound belongs to, do not bind to the same site as GABA (the orthosteric site). Instead, they bind to a distinct allosteric site on the receptor complex. This binding event induces a conformational change in the receptor that enhances the effect of GABA. This potentiation can manifest as an increased frequency of channel opening or a longer duration of the open state, leading to a greater influx of Cl- and a more profound inhibitory effect. The result is the characteristic sedative, anxiolytic, and muscle relaxant properties of these compounds.

Quantitative Data for Representative GABA-A Receptor Modulators

The following tables summarize key quantitative data for a selection of well-characterized GABA-A receptor modulators. This data is provided to illustrate the typical binding affinities and functional potencies observed for this class of compounds.

Table 1: Binding Affinities (Ki) of Various Modulators at the Benzodiazepine Site of the GABA-A Receptor

| Compound | Ki (nM) | Radioligand | Receptor Source |

| Diazepam | 8.6 | [3H]Flunitrazepam | Rat Brain Membranes |

| Flunitrazepam | 1.6 | [3H]Flunitrazepam | Rat Brain Membranes |

| Zolpidem | 30 | [3H]Flunitrazepam | Rat Brain Membranes |

| CL 218 ,872 | 810 | [3H]Flunitrazepam | Rat Brain Membranes |

| Flumazenil | 1.6 | [3H]Flunitrazepam | Rat Brain Membranes |

Data compiled from multiple sources for illustrative purposes.

Table 2: Functional Potencies (EC50) of GABA and Modulators at Specific GABA-A Receptor Subtypes

| Compound | EC50 | Receptor Subtype | Experimental System |

| GABA | 12.2 µM | α5β3γ2 | HEK 293 Cells |

| GABA | 2.1 µM | α1β3γ2 | HEK 293 Cells |

| GABA | 12.5 µM | α3β3γ2 | HEK 293 Cells |

| Diazepam (in presence of GABA) | ~10-100 nM (Potentiation) | Various | Electrophysiology |

| Zolpidem (in presence of GABA) | ~20-200 nM (Potentiation) | α1-containing | Electrophysiology |

EC50 values for GABA represent the concentration required to elicit a half-maximal response. For modulators, the values typically represent the concentration for half-maximal potentiation of a sub-maximal GABA response. Data is representative and can vary based on experimental conditions.

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptor

This protocol describes a method to determine the binding affinity of a test compound for the benzodiazepine site on the GABA-A receptor using [3H]Flunitrazepam.

Materials:

-

Rat brain membranes (whole brain except cerebellum)

-

[3H]Flunitrazepam (Radioligand)

-

Diazepam (for non-specific binding)

-

Test compound

-

Na-K phosphate buffer (pH 7.4)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare rat brain membranes by homogenization in Na-K phosphate buffer.

-

In a 96-well plate, incubate a 2 mg aliquot of the membrane preparation with 1 nM [3H]Flunitrazepam.

-

For determining non-specific binding, add 10 µM Diazepam to a subset of wells.

-

To test the affinity of a new compound, add it at various concentrations to other wells.

-

Incubate the plate for 60 minutes at 25°C.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding. The inhibition of specific binding by the test compound is used to calculate its Ki value.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is used to measure the potentiation of GABA-induced currents by a test compound on specific, recombinantly expressed GABA-A receptor subtypes.

Materials:

-

Xenopus laevis oocytes

-

cRNA for desired GABA-A receptor subunits (e.g., α1, β2, γ2)

-

Two-electrode voltage clamp amplifier and data acquisition system

-

GABA solution

-

Test compound solution

-

Normal frog ringer solution (e.g., 115 mmol/L NaCl, 2.5 mmol/L KCl, 1.8 mmol/L CaCl2, 10 mmol/L HEPES, pH 7.2)

Procedure:

-

Inject Xenopus oocytes with the cRNA encoding the desired GABA-A receptor subunits.

-

Incubate the oocytes for 3-6 days at 17°C to allow for receptor expression.

-

Place an oocyte in the recording chamber and perfuse with normal frog ringer solution.

-

Impale the oocyte with two microelectrodes and clamp the membrane potential at a holding potential of -60 mV.

-

Apply a low concentration of GABA (e.g., EC5-EC10) to elicit a baseline current.

-

Co-apply the same concentration of GABA with varying concentrations of the test compound.

-

Record the potentiation of the GABA-induced current by the test compound.

-

Analyze the data to determine the EC50 for potentiation and the maximum potentiation effect.

Visualizations

Caption: GABA-A receptor signaling pathway with positive allosteric modulation.

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis.

References

Centalun: A Technical Guide to its Solubility in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Centalun, a psycholeptic drug with hypnotic and sedative properties. While specific quantitative solubility data for this compound is not widely available in published literature, this guide synthesizes available qualitative information and outlines standard experimental protocols for its determination. This document is intended to support researchers and drug development professionals in handling and formulating this compound for laboratory and pre-clinical studies.

Core Concepts: Understanding this compound's Solubility Profile

This compound's solubility is dictated by its molecular structure, which contains both hydrophilic and lipophilic functionalities. The presence of a vicinal diol group imparts hydrophilic character through its capacity for hydrogen bonding. Conversely, the phenyl ring and alkyne group contribute to its lipophilicity.[1] This dual nature suggests that this compound exhibits moderate solubility in polar protic solvents and enhanced solubility in aromatic and moderately polar organic solvents.[1]

Qualitative Solubility of this compound

Based on its chemical structure and available information, the expected solubility of this compound in various classes of common laboratory solvents is summarized in the table below. It is consistently reported to be soluble in Dimethyl Sulfoxide (DMSO).[1]

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | Solvents in this class can accept hydrogen bonds and have moderate to high dielectric constants, effectively solvating this compound.[1] |

| Polar Protic | Water, Ethanol, Methanol | Moderately Soluble | The hydroxyl groups of this compound can form hydrogen bonds with these solvents, but the lipophilic regions may limit high solubility.[1] |

| Non-Polar Aromatic | Toluene, Benzene | Likely Soluble | The phenyl ring of this compound can interact favorably with aromatic solvents through π-stacking interactions.[1] |

| Non-Polar Aliphatic | Hexane, Cyclohexane | Likely Insoluble | The overall polarity of this compound is likely too high for significant solubility in non-polar aliphatic solvents. |

| Chlorinated | Dichloromethane, Chloroform | Moderately Soluble | These solvents have a moderate polarity that may be suitable for solvating both the polar and non-polar regions of this compound. |

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following is a detailed, generalized protocol based on the widely accepted shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected laboratory solvent (e.g., DMSO, ethanol, water)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a scintillation vial. The excess solid is crucial to ensure that equilibrium is reached.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to test multiple time points to confirm that equilibrium has been reached.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid. The filter material should be compatible with the solvent.

-

Dilute the filtered solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC method or other suitable analytical technique to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualization of this compound's Mechanism of Action

This compound functions as a positive allosteric modulator of the GABAA receptor. The following diagram, generated using the DOT language, illustrates this signaling pathway.

This guide provides a foundational understanding of this compound's solubility characteristics and a practical framework for its experimental determination. Researchers are encouraged to perform their own solubility studies to obtain quantitative data specific to their experimental conditions and solvent systems.

References

An In-depth Technical Guide to the Sedative Effects of Centalun

Disclaimer: Centalun is a historical pharmaceutical agent developed in the 1960s. Consequently, publicly available, detailed quantitative data from modern clinical trials, comprehensive pharmacokinetic profiles, and specific experimental protocols meeting contemporary standards are scarce. This guide synthesizes the known pharmacology of this compound with established principles of its drug class—GABA-A receptor positive allosteric modulators—to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Introduction

This compound is a psycholeptic drug with hypnotic and sedative properties, first developed in 1962. It was historically used for sedation in various medical procedures.[1] The primary mechanism of action for its sedative effects is through positive allosteric modulation of the Gamma-Aminobutyric Acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[1] By enhancing the effects of GABA, this compound produces a calming or sedative effect.

Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

The sedative effects of this compound are mediated by its interaction with the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon binding with GABA, opens to allow the influx of chloride ions into the neuron. This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus inhibiting neurotransmission.

This compound, as a positive allosteric modulator, does not bind to the same site as GABA (the orthosteric site). Instead, it binds to a distinct allosteric site on the receptor complex. This binding event induces a conformational change in the receptor that increases the efficiency of GABA-ergic neurotransmission. This can occur through two primary mechanisms:

-

Increased frequency of channel opening: The modulator increases the number of times the chloride channel opens in the presence of GABA.

-

Increased duration of channel opening: The modulator prolongs the time the chloride channel remains open once activated by GABA.

This enhanced GABA-ergic signaling in key areas of the brain, such as the thalamus, hypothalamus, and brainstem, leads to the observed sedative and hypnotic effects.

Caption: Mechanism of this compound's sedative effect via positive allosteric modulation of the GABA-A receptor.

Quantitative Data

Table 1: Representative Dose-Response Relationship for Sedation

| Dose (mg/kg) | Sedation Score (Observer's Assessment of Alertness/Sedation Scale - OAA/S)* | Onset of Sedation (minutes) | Duration of Sedation (hours) |

| Placebo | 5 (Responds readily to name) | - | - |

| Low Dose | 4 (Lethargic response to name) | 15-30 | 1-2 |

| Medium Dose | 3 (Responds only after loud/repeated verbal stimulation) | 10-20 | 2-4 |

| High Dose | 2 (Responds only after mild prodding or shaking) | 5-15 | 4-6 |

*OAA/S is a validated scale where lower scores indicate deeper sedation.

Table 2: Representative Pharmacokinetic Profile

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1.5 hours |

| Plasma Half-life (t½) | 4 - 8 hours |

| Metabolism | Primarily hepatic |

| Excretion | Renal |

Experimental Protocols

Detailed experimental protocols from the original studies on this compound are not available. However, the following are standard preclinical and clinical methodologies used to evaluate the sedative effects of novel compounds.

This is a classic in vivo assay to screen for sedative-hypnotic activity.

Objective: To determine if the test compound potentiates the hypnotic effect of a sub-hypnotic dose of thiopental.

Methodology:

-

Animal Model: Male Swiss albino mice (20-25g) are typically used.

-

Groups:

-

Control Group: Vehicle (e.g., saline, DMSO).

-

Positive Control Group: A known sedative (e.g., Diazepam).

-

Test Groups: Different doses of the test compound (e.g., this compound).

-

-

Procedure:

-

Animals are administered the vehicle, positive control, or test compound intraperitoneally (i.p.) or orally (p.o.).

-

After a set pre-treatment time (e.g., 30 minutes), a sub-hypnotic dose of thiopental sodium (e.g., 40 mg/kg, i.p.) is administered to all animals.

-

The onset of sleep (time from thiopental administration to the loss of the righting reflex) and the duration of sleep (time from the loss to the recovery of the righting reflex) are recorded.

-

-

Endpoint: A significant increase in the duration of sleep in the test groups compared to the control group indicates sedative-hypnotic activity.

Objective: To evaluate the efficacy and safety of the test compound for procedural sedation.

Methodology:

-

Study Population: Adult patients scheduled for a minor, non-painful diagnostic procedure (e.g., endoscopy).

-

Design:

-

Randomization: Patients are randomly assigned to receive the test compound, a placebo, or an active comparator.

-

Blinding: Both the patient and the investigator are unaware of the treatment assignment.

-

-

Procedure:

-

Baseline vital signs and sedation level (using a validated scale like the OAA/S) are recorded.

-

The study drug is administered intravenously (IV) at a predetermined dose.

-

Sedation levels and vital signs are monitored at regular intervals throughout the procedure.

-

Time to achieve adequate sedation, total dose administered, and time to recovery are recorded.

-

-

Endpoints:

-

Primary Efficacy Endpoint: Proportion of patients achieving a target level of sedation.

-

Secondary Endpoints: Onset and duration of sedation, patient and physician satisfaction, and incidence of adverse events.

-

Caption: A generalized workflow for the development and approval of a new sedative drug.

Conclusion

While specific, modern quantitative data and detailed experimental protocols for this compound are limited due to its historical context, its mechanism of action as a positive allosteric modulator of the GABA-A receptor is well-understood within the broader class of sedative-hypnotic agents. The sedative effects arise from the enhancement of GABA-ergic inhibition in the central nervous system. The representative data and protocols presented in this guide provide a framework for understanding how a compound like this compound would be evaluated by today's standards. Further research into historical archives and potential translations of original publications may yield more specific details about this particular agent.

References

In-depth Technical Guide on Centalun: Initial Studies and Clinical Findings

Overview and Mechanism of Action

Centalun was primarily utilized for sedation in various medical procedures, including surgery, orthopedics, and gynecology.[1] Its sedative and hypnotic effects are mediated through its action as an allosteric agonist of the GABAA receptor.[1]

GABAA Receptor Signaling Pathway

The binding of this compound to a site on the GABAA receptor, distinct from the GABA binding site, potentiates the effect of the inhibitory neurotransmitter GABA. This allosteric modulation increases the influx of chloride ions into the neuron, leading to hyperpolarization of the cell membrane and a reduction in neuronal excitability.

Figure 1: Simplified signaling pathway of this compound's action on the GABAA receptor.

Historical Clinical Applications

Initial clinical studies and applications of this compound in the 1960s focused on its utility as a sedative in various medical contexts.

Table 1: Summary of Early Clinical Applications for this compound

| Medical Field | Application | Reference |

| Surgery | Pre- and postoperative sedation | Monecke K (1964) |

| Orthopedics | Sedative therapy | Bruckschen E (1964) |

| Obstetrics & Gynecology | Sedation for patients | Gerlach W, Gerlach E (1964) |

| General Medicine | Psychic effect of sedatives under normal and stress conditions | Janke W, Glathe H (1964) |

Experimental Protocols

Detailed experimental protocols from the original studies are not available in accessible modern archives. The research from that era often lacks the standardized, detailed methodology sections required by current scientific journals.

General Experimental Workflow for Sedative Evaluation (Hypothetical)

The following diagram illustrates a generalized workflow that would have been typical for evaluating a new sedative compound like this compound during that period.

Figure 2: A generalized workflow for the evaluation of a new sedative drug.

Quantitative Data

Specific quantitative data from the initial studies, such as pharmacokinetic profiles, dose-response curves, and precise efficacy measurements, are not detailed in the available retrospective sources. The clinical reports from the 1960s were largely descriptive.

Regulatory Status

Despite its history of clinical use, this compound was never incorporated into the Controlled Substances Act (CSA) and therefore remains unregulated as a drug of abuse.[1] It is no longer in clinical use.[1]

References

Centalun: An In-depth Technical Guide on Early Research into its Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Centalun is a sedative-hypnotic drug developed in the early 1960s and is no longer in clinical use. The available information on its safety and toxicity profile from that era is limited. This document summarizes the known data and provides context based on its mechanism of action. The experimental protocols described are generalized representations of methodologies common during that period and are not based on specific documentation for this compound, which is largely unavailable.

Introduction

This compound (IUPAC name: 2-methyl-1-phenylbut-3-yne-1,2-diol; CAS: 2033-94-5) is a psycholeptic drug with hypnotic and sedative effects, first developed in 1962. It functions as a positive allosteric modulator of the GABA-A receptor, enhancing the effect of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), in the central nervous system. This modulation leads to a decrease in neuronal excitability, resulting in sedation and hypnosis. While it saw some use in medical procedures, its clinical application has been discontinued. This guide provides a detailed overview of the early research findings on its safety and toxicity.

Quantitative Toxicity Data

The available quantitative toxicity data for this compound from early research is sparse. The primary available metric is the median lethal dose (LD50) from an intravenous study in rats.

Table 1: Acute Toxicity of this compound

| Species | Route of Administration | Parameter | Value | Reported Effects | Reference |

| Rat | Intravenous | LD50 | 260 mg/kg | Somnolence (general depressed activity) | Nippon Yakurigaku Zasshi (1968) |

Experimental Protocols

Generalized Protocol: Acute Oral Toxicity (LD50) Study

-

Test Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains), typically of both sexes. Animals would be acclimatized to laboratory conditions.

-

Housing: Animals would be housed in standard cages with access to food and water ad libitum, except for a brief fasting period before dosing.

-

Dose Administration: this compound would have been administered orally, likely via gavage. The compound would have been dissolved or suspended in a suitable vehicle. A range of doses would be tested across different groups of animals.

-

Observation: Following administration, animals would be observed for signs of toxicity and mortality at regular intervals (e.g., 1, 4, 24, and 48 hours) and then daily for a period of 7 to 14 days. Observations would include changes in behavior, appearance, and autonomic functions.

-

Data Collection: The number of mortalities at each dose level would be recorded. At the end of the observation period, surviving animals might have been subjected to a gross necropsy.

-

LD50 Calculation: The LD50 value, the dose estimated to be lethal to 50% of the animals, would be calculated using a recognized statistical method of the time.

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway of this compound

This compound, as a positive allosteric modulator of the GABA-A receptor, enhances the inhibitory signaling of GABA. The following diagram illustrates this general mechanism.

The Enigmatic Case of "Centalun": An Examination of a Non-Existent Psycholeptic

A comprehensive search of scientific literature, regulatory databases, and pharmaceutical records has yielded no evidence of a compound known as "Centalun." This suggests that "this compound" is not a recognized or approved pharmaceutical agent. Consequently, a technical guide on its classification as a psycholeptic drug cannot be formulated, as there is no existing data on its pharmacology, mechanism of action, or clinical effects.

The term "psycholeptic" itself refers to a class of drugs that have a calming or tranquilizing effect on the central nervous system. This category includes antipsychotics, anxiolytics, and hypnotics. For a compound to be classified as a psycholeptic, it would need to undergo extensive preclinical and clinical evaluation to determine its pharmacological profile and therapeutic efficacy.

Given the absence of any information on "this compound," it is plausible that the name is a result of a misspelling, a misunderstanding, or refers to a fictional substance. Without a valid reference compound, it is impossible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals are advised to consult recognized and verified sources for information on pharmaceutical compounds. Key resources for such information include:

-

PubMed: A free resource supporting the search and retrieval of biomedical and life sciences literature.

-

Scopus and Web of Science: Comprehensive, subscription-based abstract and citation databases of peer-reviewed literature.

-

DrugBank: A comprehensive, freely accessible, online database containing information on drugs and drug targets.

-

Regulatory Agency Websites: Such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which provide information on approved and investigational drugs.

In the event that "this compound" is a specific internal codename for a research compound not yet in the public domain, this information would be proprietary and not accessible through public searches.

Should a corrected or alternative name for the compound of interest be available, a thorough analysis can be conducted. However, based on the provided information, no further details can be furnished regarding "this compound."

Methodological & Application

Application Notes and Protocols for the Synthesis of Centalun

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Centalun, with the chemical name 2-methyl-1-phenylbut-3-yne-1,2-diol, is a historical psycholeptic drug with hypnotic and sedative effects. While it is no longer in widespread clinical use, its synthesis may be of interest for research purposes, including the study of its pharmacological properties or the development of new derivatives. This document provides a detailed, plausible protocol for the laboratory-scale synthesis of this compound from readily available starting materials. The proposed synthesis is a two-step process, commencing with the formation of an α-hydroxy ketone intermediate, followed by the addition of an acetylide to yield the target compound.

Data Presentation:

The following table summarizes the expected quantitative data for the synthesis of this compound. The yields are based on reported values for analogous reactions in the chemical literature due to the absence of specific published data for this exact synthesis.

| Step | Reaction | Starting Material | Reagent | Product | Theoretical Yield (%) | Purity (%) |

| 1 | Synthesis of 2-hydroxy-1-phenylpropan-1-one | Propiophenone | Sodium nitrite, Hydrochloric acid | 2-hydroxy-1-phenylpropan-1-one | 70-80 | >95 |

| 2 | Synthesis of this compound (2-methyl-1-phenylbut-3-yne-1,2-diol) | 2-hydroxy-1-phenylpropan-1-one | Lithium acetylide-ethylenediamine complex | This compound | 60-75 | >98 |

Experimental Protocols:

Step 1: Synthesis of 2-hydroxy-1-phenylpropan-1-one (α-hydroxypropiophenone)

This procedure describes the α-hydroxylation of propiophenone.

Materials:

-

Propiophenone

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve propiophenone (1.0 eq) in diethyl ether.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.2 eq) in water to the stirred solution.

-

To this biphasic mixture, add concentrated hydrochloric acid (2.0 eq) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to afford pure 2-hydroxy-1-phenylpropan-1-one.

Step 2: Synthesis of this compound (2-methyl-1-phenylbut-3-yne-1,2-diol)

This procedure describes the addition of lithium acetylide to the α-hydroxy ketone synthesized in Step 1.

Materials:

-

2-hydroxy-1-phenylpropan-1-one

-

Lithium acetylide-ethylenediamine complex

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated ammonium chloride solution (NH₄Cl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk flask or a three-necked round-bottom flask

-

Magnetic stirrer

-

Dry ice/acetone bath

-

Syringe

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up a dry Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Add lithium acetylide-ethylenediamine complex (1.5 eq) to the flask under a nitrogen atmosphere.

-

Add anhydrous tetrahydrofuran (THF) to the flask and cool the suspension to -78 °C using a dry ice/acetone bath.

-

Dissolve 2-hydroxy-1-phenylpropan-1-one (1.0 eq) in anhydrous THF in a separate dry flask.

-

Slowly add the solution of 2-hydroxy-1-phenylpropan-1-one to the stirred suspension of lithium acetylide at -78 °C via a syringe.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 12 hours.

-

Cool the reaction mixture to 0 °C in an ice bath and quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization or column chromatography on silica gel.

Mandatory Visualization:

The following diagram illustrates the proposed synthetic workflow for this compound.

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for In Vitro Efficacy Testing of Centalun

For Researchers, Scientists, and Drug Development Professionals

Introduction

Centalun is a non-barbiturate sedative hypnotic that exerts its pharmacological effects through positive allosteric modulation of the GABAA receptor.[1] As the primary inhibitory neurotransmitter in the central nervous system, GABA's activity is critical for maintaining balanced neuronal function.[2][3] this compound enhances the effect of GABA at the GABAA receptor, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane, which results in sedation.[2] These application notes provide detailed protocols for in vitro assays to characterize the efficacy and potency of this compound and similar compounds that target the GABAA receptor.

Key Concepts in this compound Efficacy Testing

The in vitro evaluation of this compound's efficacy focuses on its interaction with the GABAA receptor. Key parameters to be determined include:

-

Binding Affinity (Ki): Measures how tightly this compound binds to the GABAA receptor. A lower Ki value indicates a higher binding affinity.

-

Potency (EC50): Represents the concentration of this compound required to elicit a half-maximal response, such as potentiation of the GABA-induced current. A lower EC50 value signifies higher potency.

-

Efficacy: Describes the maximal effect a compound can produce. For a positive allosteric modulator like this compound, this is the maximum enhancement of the GABA-induced response.

Data Presentation: In Vitro Efficacy of GABAA Receptor Positive Allosteric Modulators

| Compound | Assay Type | Receptor Subtype | Parameter | Value |

| Diazepam | Radioligand Binding | α1β2γ2 | Ki | 1.7 µM |

| Zolpidem | Electrophysiology | α1β2γ2 | EC50 | 0.96 µM |

| Compound 2-261 | Electrophysiology | α4β3δ | EC50 | 265 nM |

| Valerenic Acid | FLIPR | α1β2γ2 | EC50 | 12.56 µM |

Experimental Protocols

Radioligand Binding Assay for GABAA Receptor

This assay determines the binding affinity of this compound to the GABAA receptor by measuring its ability to displace a radiolabeled ligand that binds to a specific site on the receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the GABAA receptor.

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing the desired GABAA receptor subtype (e.g., α1β2γ2).

-

Radioligand (e.g., [3H]muscimol or [3H]flunitrazepam).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

This compound stock solution.

-

Non-specific binding control (e.g., a high concentration of unlabeled GABA or diazepam).

-

Scintillation cocktail and scintillation counter.

-

Glass fiber filters.

-

Filtration apparatus.

Protocol:

-

Prepare serial dilutions of this compound in the binding buffer.

-

In a 96-well plate, add the cell membranes, radioligand, and either a dilution of this compound, binding buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow

Electrophysiology Assay using Automated Patch-Clamp

This assay directly measures the functional effect of this compound on the GABAA receptor by recording the ion channel's activity in response to GABA and the modulatory effect of this compound.

Objective: To determine the EC50 and efficacy of this compound in potentiating GABA-induced currents.

Materials:

-

HEK293 cells stably expressing the desired GABAA receptor subtype.

-

Automated patch-clamp system (e.g., QPatch or IonFlux).

-

External solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, pH 7.4).

-

Internal solution (e.g., containing KCl, MgCl2, EGTA, and HEPES, pH 7.2).

-

GABA stock solution.

-

This compound stock solution.

Protocol:

-

Culture the HEK293 cells expressing the GABAA receptor subtype of interest.

-

Prepare the cells for the automated patch-clamp system according to the manufacturer's instructions.

-

Establish a stable whole-cell recording from a single cell.

-

Apply a low concentration of GABA (EC10-EC20) to elicit a baseline current.

-

Co-apply the same concentration of GABA with increasing concentrations of this compound.

-

Record the potentiation of the GABA-induced current at each this compound concentration.

-

Wash the cell with the external solution between applications to allow for recovery.

-

Plot the percentage potentiation of the GABA current as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum potentiation (efficacy).

References

Application Notes and Protocols for the Use of Centalun in Animal Models for Sedation Studies

Disclaimer: The following application notes and protocols are provided for a hypothetical sedative agent named "Centalun." As of the date of this document, publicly available scientific literature and databases do not contain information on a compound with this name. Therefore, the information presented herein, including the mechanism of action, signaling pathways, and experimental protocols, has been synthesized from established principles of sedative pharmacology and best practices for in vivo sedation studies in animal models. These notes are intended to serve as a template and guide for researchers working with novel sedative compounds.

Introduction

This compound is a novel synthetic compound under investigation for its sedative and hypnotic properties. These application notes provide a comprehensive overview of its proposed mechanism of action and detailed protocols for its use in preclinical animal models to assess its sedative efficacy. The target audience for this document includes researchers, scientists, and drug development professionals in the fields of pharmacology, neuroscience, and veterinary medicine.

Proposed Mechanism of Action

This compound is hypothesized to exert its sedative effects through positive allosteric modulation of the GABA-A (γ-aminobutyric acid type A) receptor. GABA is the primary inhibitory neurotransmitter in the central nervous system. By binding to a site on the GABA-A receptor distinct from the GABA binding site, this compound is thought to enhance the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire and resulting in generalized CNS depression, manifesting as sedation.

Figure 1: Proposed signaling pathway of this compound at the GABA-A receptor.

Quantitative Data Summary

The following table summarizes hypothetical dose-response data for this compound administered intraperitoneally (IP) to Sprague-Dawley rats. This data is for illustrative purposes to guide experimental design.

| Dose (mg/kg, IP) | Number of Animals (n) | Onset of Sedation (minutes, mean ± SD) | Duration of Sedation (minutes, mean ± SD) | Time to Full Recovery (minutes, mean ± SD) | Adverse Events Observed |

| 10 | 8 | 12.5 ± 2.1 | 25.3 ± 4.5 | 45.8 ± 6.2 | None |

| 25 | 8 | 7.8 ± 1.5 | 62.1 ± 8.9 | 90.4 ± 10.3 | Mild respiratory depression in 1/8 animals |

| 50 | 8 | 4.2 ± 0.9 | 115.6 ± 15.2 | 180.7 ± 20.5 | Moderate respiratory depression in 3/8 animals |

| 100 | 8 | 2.1 ± 0.5 | >240 | >360 (with some mortality) | Severe respiratory depression, mortality in 2/8 animals |

Experimental Protocols

Animal Models and Husbandry

-

Species: Sprague-Dawley rats (male, 8-10 weeks old, 250-300g) or C57BL/6 mice (male, 8-10 weeks old, 20-25g).

-

Housing: Animals should be housed in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

-

Acclimation: Animals should be acclimated to the housing facility for at least 7 days prior to the experiment.

-

Ethical Approval: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the Guide for the Care and Use of Laboratory Animals.

Preparation of this compound Solution

-

Vehicle: A suitable vehicle for this compound must be determined based on its solubility. Common vehicles include sterile saline (0.9% NaCl), phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like DMSO or Tween 80 (the final concentration of which should be kept low and consistent across all groups, including controls).

-

Preparation:

-

Weigh the required amount of this compound powder using an analytical balance.

-

Dissolve the powder in the chosen vehicle to the desired stock concentration.

-

Vortex or sonicate until fully dissolved.

-

Prepare fresh on the day of the experiment.

-

Filter-sterilize the solution using a 0.22 µm syringe filter before administration.

-

Experimental Workflow for Sedation Assessment

Figure 2: General experimental workflow for a sedation study.

Protocol for Sedation Assessment in Rats

-

Baseline Assessment: Before drug administration, observe the animal's normal behavior, including spontaneous movement and response to auditory stimuli.

-

Drug Administration:

-

Gently restrain the rat.

-

Administer the prepared this compound solution or vehicle via intraperitoneal (IP) injection. The injection volume should be appropriate for the animal's weight (e.g., 5-10 ml/kg).

-

Record the exact time of injection.

-

-

Assessment of Sedation Onset and Depth:

-

Immediately after injection, place the animal in a clean, quiet cage.

-

Assess the righting reflex every 2 minutes. To do this, gently place the animal on its back. The loss of the righting reflex is defined as the inability of the animal to right itself within 30 seconds. The time from injection to the first loss of the righting reflex is the onset of sedation .

-

Once the righting reflex is lost, assess the depth of sedation using a scoring system (see Table 2).

-

-

Monitoring During Sedation:

-

Assessment of Sedation Duration and Recovery:

-

Continue to assess the righting reflex every 10 minutes. The time from the loss to the return of the righting reflex is the duration of sedation .

-

After the righting reflex returns, continue to monitor the animal until it resumes normal behaviors such as grooming and exploring the cage. The time from injection to the resumption of normal behavior is the time to full recovery .

-

Observe for any adverse effects during the recovery period.

-

Table 2: Sedation Scoring Scale for Rodents

| Score | Behavioral and Reflex Activity | Description |

| 0 | Alert and Active | Spontaneous movement, normal exploration. |

| 1 | Mild Sedation | Reduced spontaneous movement, but still responsive to auditory stimuli. |

| 2 | Moderate Sedation | No spontaneous movement, but righting reflex is present. |

| 3 | Deep Sedation | Loss of righting reflex. |

| 4 | Anesthetic Plane | Loss of righting reflex and loss of response to mild tail pinch. |

| 5 | Deep Anesthesia | Loss of righting reflex and loss of pedal withdrawal reflex. |

Conclusion

These application notes provide a framework for conducting preclinical sedation studies with the hypothetical compound this compound. Researchers should adapt these protocols based on the specific physicochemical properties of their test compound and the objectives of their study. Careful observation and adherence to ethical guidelines are paramount to obtaining reliable and reproducible data while ensuring animal welfare.

References

Application Notes and Protocols for the Preparation of Centalun Solutions for Experimental Use

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the preparation of Centalun solutions for use in a variety of experimental settings, including in vitro and in vivo studies. This compound is a psycholeptic drug with hypnotic and sedative effects mediated through its action as a positive allosteric modulator of the GABA-A receptor. Proper solution preparation is critical for obtaining accurate and reproducible experimental results. This document outlines the chemical properties of this compound, provides detailed protocols for its dissolution and storage, and includes a summary of its mechanism of action with a corresponding signaling pathway diagram.

Introduction to this compound

This compound, with the IUPAC name 2-methyl-1-phenylbut-3-yne-1,2-diol, is a small organic molecule developed in 1962.[1] It functions as an allosteric agonist of the gamma-aminobutyric acid type A (GABA-A) receptor, enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system.[1] This mechanism of action underlies its sedative and hypnotic properties. Understanding the chemical characteristics of this compound is essential for its effective use in research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is crucial for calculating molar concentrations and understanding the solubility characteristics of the compound.

| Property | Value | Reference |

| IUPAC Name | 2-methyl-1-phenylbut-3-yne-1,2-diol | [2] |

| Molecular Formula | C₁₁H₁₂O₂ | [2] |

| Molecular Weight | 176.21 g/mol | [2] |

| Appearance | Colorless liquid (in pure form) | |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO). Moderately soluble in polar protic solvents. | [2] |

| Storage | Short term (days to weeks): Dry, dark at 0-4°C. Long term (months to years): Dry, dark at -20°C. | [2] |

Preparation of this compound Stock Solutions for In Vitro Use

The following protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can then be diluted to final experimental concentrations in aqueous media such as Phosphate-Buffered Saline (PBS) or cell culture medium.

Materials:

-

This compound (solid form)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Protocol:

-

Pre-weighing: Tare a sterile microcentrifuge tube on an analytical balance.

-

Weighing this compound: Carefully weigh the desired amount of this compound into the tared tube.

-

Adding Solvent: Add the appropriate volume of anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

-

Calculation Example for a 10 mM Stock Solution:

-

To prepare 1 mL of a 10 mM stock solution:

-

Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 176.21 g/mol * (1000 mg / 1 g) = 1.7621 mg

-

Dissolve 1.7621 mg of this compound in 1 mL of DMSO.

-

-

-

Dissolution: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.

-

Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Ensure the storage vials are tightly sealed to prevent absorption of atmospheric moisture by the DMSO.

Important Considerations for In Vitro Experiments:

-

Final DMSO Concentration: When diluting the this compound stock solution into your aqueous experimental medium (e.g., cell culture media), ensure the final concentration of DMSO is low (typically ≤ 0.1% v/v) to avoid solvent-induced cellular toxicity.

-

Precipitation: this compound is poorly soluble in aqueous solutions. When diluting the DMSO stock, add the stock solution to the aqueous medium while vortexing to ensure rapid mixing and minimize precipitation. If precipitation occurs, consider preparing a more dilute stock solution or using a different formulation strategy.

Preparation of this compound Solutions for In Vivo Use

The preparation of this compound for animal studies requires careful consideration of sterility and vehicle compatibility to ensure animal welfare and data integrity.

Materials:

-

This compound (solid form)

-

Sterile Dimethyl Sulfoxide (DMSO)

-

Sterile saline (0.9% NaCl) or other appropriate sterile vehicle

-

Sterile vials

-

Sterile syringe filters (0.22 µm)

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in sterile DMSO as described in the in vitro protocol, performing all steps in a sterile environment (e.g., a laminar flow hood).

-